molecular formula C20H19ClN2O3S B11432724 N-Benzyl-2-(((2-(2-chlorophenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)acetamide

N-Benzyl-2-(((2-(2-chlorophenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)acetamide

Cat. No.: B11432724
M. Wt: 402.9 g/mol
InChI Key: FQNQWLPGASUCJP-UHFFFAOYSA-N
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Description

N-Benzyl-2-(((2-(2-chlorophenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)acetamide: is a complex organic compound that features a benzyl group, a chlorophenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-2-(((2-(2-chlorophenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)acetamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 2-chlorophenyl derivative.

    Acetamide Formation: The final step involves the formation of the acetamide group through a reaction with benzylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfinyl group, to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Materials Science:

Biology and Medicine:

    Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: Used in studies to understand its interaction with biological molecules and its potential therapeutic effects.

Industry:

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Analytical Chemistry: Employed in analytical techniques to study its properties and behavior under various conditions.

Mechanism of Action

The mechanism by which N-Benzyl-2-(((2-(2-chlorophenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)acetamide exerts its effects involves its interaction with specific molecular targets. The oxazole ring and the sulfinyl group are key functional groups that can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

  • N-Benzyl-2-chloro-N-(p-tolyl)acetamide
  • N-Benzyl-2-{[(2-chlorophenyl)methyl]amino}acetamide
  • N-Benzyl-2-[{2-[(2-chlorophenyl)amino]-2-oxoethyl}(methyl)amino]-N-[(1R)-1-cyclopropylethyl]acetamide

Uniqueness: N-Benzyl-2-(((2-(2-chlorophenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)acetamide is unique due to the presence of the oxazole ring and the sulfinyl group, which confer specific chemical properties and reactivity. These features distinguish it from other similar compounds and make it a valuable molecule for various applications.

Properties

Molecular Formula

C20H19ClN2O3S

Molecular Weight

402.9 g/mol

IUPAC Name

N-benzyl-2-[[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfinyl]acetamide

InChI

InChI=1S/C20H19ClN2O3S/c1-14-18(23-20(26-14)16-9-5-6-10-17(16)21)12-27(25)13-19(24)22-11-15-7-3-2-4-8-15/h2-10H,11-13H2,1H3,(H,22,24)

InChI Key

FQNQWLPGASUCJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2Cl)CS(=O)CC(=O)NCC3=CC=CC=C3

Origin of Product

United States

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